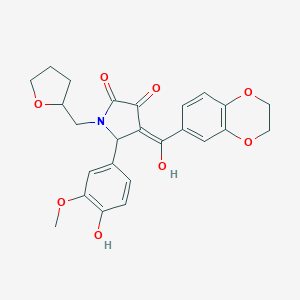
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is not well-understood, but it is believed to involve interactions with specific receptors or enzymes in cells. The compound has been shown to have an effect on various cellular processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. The compound has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect on the heart.
実験室実験の利点と制限
One of the main advantages of using Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate in lab experiments is its reproducibility. The synthesis method for the compound is well-established, and the compound itself is stable and easy to handle. However, one limitation of using the compound in lab experiments is its potential toxicity. Some studies have suggested that the compound may have toxic effects on certain cells, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for research on Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate. One area of interest is the development of new drug delivery systems based on the compound. Another potential direction is the use of the compound in the development of new materials such as sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
合成法
The synthesis method for Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of specific reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the method has been well-established and is reproducible.
科学的研究の応用
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been studied extensively for its potential applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and materials science. The compound has been shown to have potential as a drug delivery system due to its ability to cross cell membranes and target specific cells. It has also been studied for its potential use in the development of new materials such as sensors and catalysts.
特性
製品名 |
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate |
|---|---|
分子式 |
C12H19N3O4S |
分子量 |
301.36 g/mol |
IUPAC名 |
pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C12H19N3O4S/c1-3-5-6-7-19-11(17)8(4-2)20-10-9(16)13-12(18)15-14-10/h8H,3-7H2,1-2H3,(H2,13,15,16,18) |
InChIキー |
CDTPCQIIDWZHNJ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCOC(=O)C(CC)SC1=C(N=C(N=N1)O)O |
SMILES |
CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
正規SMILES |
CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)
![3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide](/img/structure/B255813.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)